2-Benzyl-1,3,5-trimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

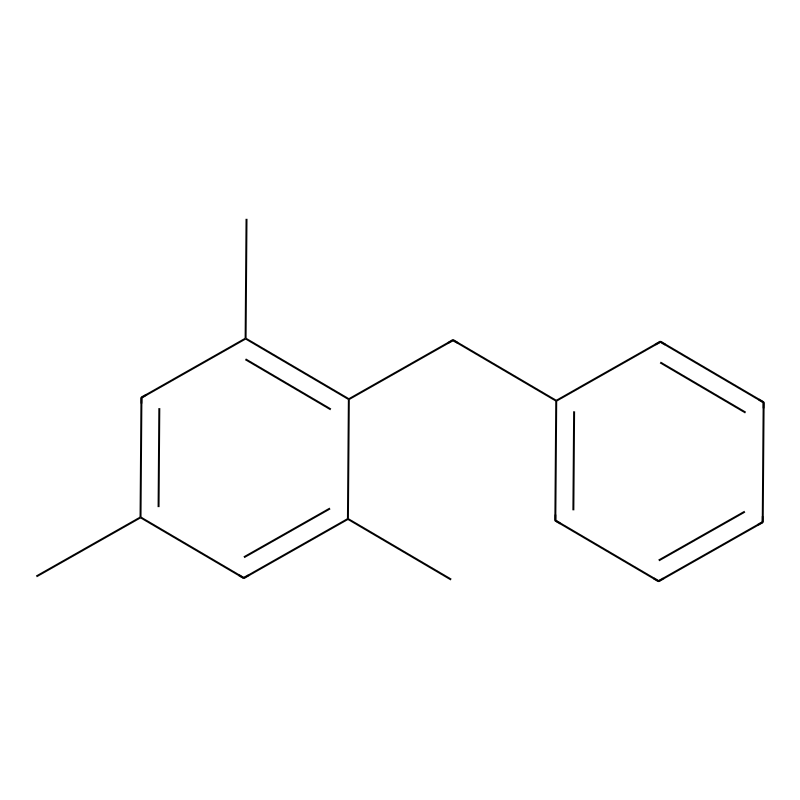

2-Benzyl-1,3,5-trimethylbenzene, also known as benzyl-1,3,5-trimethylbenzene, is an aromatic hydrocarbon characterized by the molecular formula C₁₆H₁₈. This compound features a benzene ring with three methyl substituents at the 1, 3, and 5 positions and a benzyl group at the 2 position. Its structural uniqueness contributes to its distinctive aromatic properties, making it valuable in various chemical and industrial applications.

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. This process typically yields corresponding carboxylic acids or ketones.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

- Electrophilic Aromatic Substitution: The compound readily undergoes electrophilic aromatic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups into the aromatic ring.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromic acid.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Nitric acid, sulfuric acid.

Major Products Formed- Oxidation: Carboxylic acids, ketones.

- Reduction: Alcohols, alkanes.

- Substitution: Nitro compounds, halogenated compounds.

- Oxidation: Carboxylic acids, ketones.

- Reduction: Alcohols, alkanes.

- Substitution: Nitro compounds, halogenated compounds.

Several synthetic routes are available for producing 2-benzyl-1,3,5-trimethylbenzene:

- Friedel-Crafts Alkylation: This method involves alkylating 1,3,5-trimethylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the catalyst.

- Transalkylation: Another approach includes transalkylating xylene over a solid acid catalyst. This method involves reacting xylene with benzyl alcohol or benzyl chloride to yield 2-benzyl-1,3,5-trimethylbenzene.

Industrial Production Methods

The Friedel-Crafts alkylation method is often preferred in industrial settings due to its efficiency and scalability. The reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

2-Benzyl-1,3,5-trimethylbenzene finds various applications across multiple fields:

- Chemical Industry: It serves as a precursor in synthesizing various organic compounds and as a reagent in organic reactions.

- Pharmaceuticals: Ongoing research explores its potential use in drug development and medicinal chemistry.

- Fragrance Industry: The compound is utilized in producing fine chemicals and fragrances due to its aromatic properties.

2-Benzyl-1,3,5-trimethylbenzene can be compared with other similar compounds based on their structural characteristics and chemical behavior:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3,5-Trimethylbenzene (Mesitylene) | Three methyl groups symmetrically placed around benzene | Lacks the benzyl group; different reactivity |

| 1,2,4-Trimethylbenzene (Pseudocumene) | Different substitution pattern of methyl groups | Varies in chemical properties due to different arrangement |

| 1,2,3-Trimethylbenzene (Hemimellitene) | Another isomer with distinct methyl group arrangement | Reactivity differs from both mesitylene and pseudocumene |

The presence of the benzyl group in 2-benzyl-1,3,5-trimethylbenzene imparts unique chemical properties that differentiate it from its isomers. This structural feature influences its reactivity patterns and applications in various fields .